molecular formula C9H10BrNO3 B12973442 Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate

Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate

Cat. No.: B12973442
M. Wt: 260.08 g/mol
InChI Key: SHKGQQNDJWFHEQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of phenylalanine and contains a bromine atom and a hydroxyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate typically involves the bromination of a phenolic compound followed by esterification and amination. One common method includes the bromination of 4-hydroxyphenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol and subsequent amination with ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate

InChI

InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)6-3-2-5(12)4-7(6)10/h2-4,8,12H,11H2,1H3

InChI Key

SHKGQQNDJWFHEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)O)Br)N

Origin of Product

United States

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